![molecular formula C39H66O3Si2 B13410443 (E,4R)-4-[(1R,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-one](/img/structure/B13410443.png)
(E,4R)-4-[(1R,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(E,4R)-4-[(1R,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-one” is a complex organic molecule characterized by multiple stereocenters and functional groups. This compound is notable for its intricate structure, which includes cyclopropyl, cyclohexylidene, and indenyl moieties, as well as tert-butyl(dimethyl)silyl protecting groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of key intermediates and the use of protecting groups to ensure selective reactions. Common synthetic routes may involve:
Formation of the cyclopropylpent-2-en-1-one core: This can be achieved through cyclopropanation reactions.
Introduction of the indenyl moiety: This step may involve Diels-Alder reactions or other cycloaddition reactions.
Attachment of the cyclohexylidene group: This could be done through aldol condensation or similar carbon-carbon bond-forming reactions.
Protection and deprotection steps: The tert-butyl(dimethyl)silyl groups are introduced to protect hydroxyl groups during the synthesis and are removed in the final steps.
Industrial Production Methods
Industrial production of such a compound would require optimization of each synthetic step to maximize yield and purity. This often involves the use of automated synthesis equipment and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The presence of hydroxyl groups allows for oxidation reactions to form ketones or aldehydes.
Reduction: Double bonds and carbonyl groups can be reduced to form alkanes or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the cyclopropyl and cyclohexylidene moieties.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
The compound’s complex structure makes it a valuable subject for research in various fields:
Chemistry: Studying its reactivity and synthesis can provide insights into advanced organic synthesis techniques.
Biology: Its potential biological activity can be explored for drug development.
Medicine: Investigating its pharmacological properties may lead to new therapeutic agents.
Industry: Its unique structure may find applications in materials science and nanotechnology.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with biological targets. Potential molecular targets could include enzymes, receptors, or ion channels. The pathways involved might include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Cyclopropyl-containing compounds: Known for their strained ring structure and unique reactivity.
Indenyl derivatives: Often studied for their aromatic properties and potential biological activity.
Cyclohexylidene compounds: Commonly used in organic synthesis for their stability and reactivity.
Uniqueness
The uniqueness of the compound lies in its combination of multiple functional groups and stereocenters, which provides a rich platform for studying complex chemical reactions and potential biological activities.
Properties
Molecular Formula |
C39H66O3Si2 |
|---|---|
Molecular Weight |
639.1 g/mol |
IUPAC Name |
(E,4R)-4-[(1R,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-one |
InChI |
InChI=1S/C39H66O3Si2/c1-27(16-23-35(40)30-18-19-30)33-21-22-34-29(15-14-24-39(33,34)9)17-20-31-25-32(41-43(10,11)37(3,4)5)26-36(28(31)2)42-44(12,13)38(6,7)8/h16-17,20,23,27,30,32-34,36H,2,14-15,18-19,21-22,24-26H2,1,3-13H3/b23-16+,29-17+,31-20+/t27-,32-,33-,34?,36+,39-/m1/s1 |
InChI Key |
OOEFJWPTKXCMDU-BBACPOOOSA-N |
Isomeric SMILES |
C[C@H](/C=C/C(=O)C1CC1)[C@H]2CCC\3[C@@]2(CCC/C3=C\C=C\4/C[C@H](C[C@@H](C4=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C |
Canonical SMILES |
CC(C=CC(=O)C1CC1)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[3-[(2R,3R,4S,5S,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxypropyl]hexanamide](/img/structure/B13410372.png)
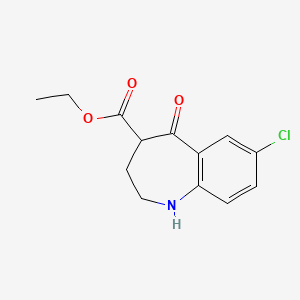
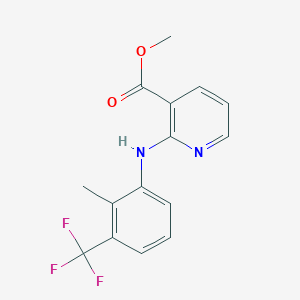
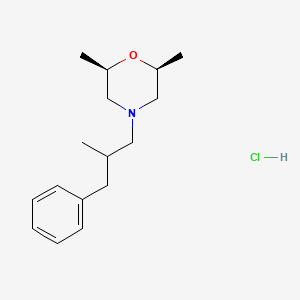
![2-Oxo-2-[[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]amino]ethyl Pentanoate](/img/structure/B13410407.png)
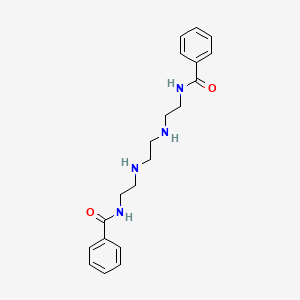
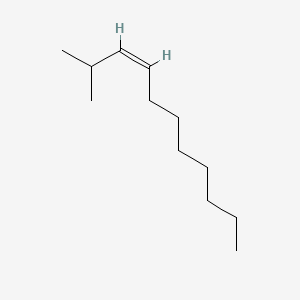
![3,6,9,17,20,23-Hexaoxatricyclo[23.3.1.111,15]triaconta-1(29),11(30),12,14,25,27-hexaene-2,10,16,24-tetrone](/img/structure/B13410414.png)
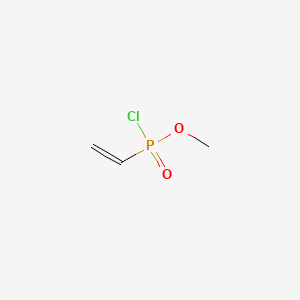
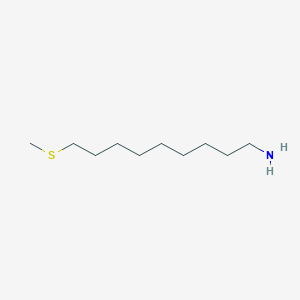
![[(2S,3S,5S,8R,9S,10S,13S,14S,16S)-17-acetyloxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dibromide](/img/structure/B13410450.png)

